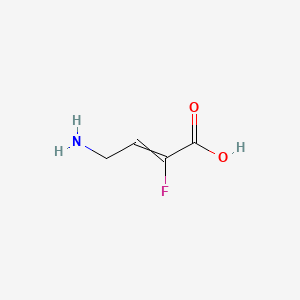

4-amino-2-fluorobut-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H6FNO2 |

|---|---|

Molecular Weight |

119.09 g/mol |

IUPAC Name |

4-amino-2-fluorobut-2-enoic acid |

InChI |

InChI=1S/C4H6FNO2/c5-3(1-2-6)4(7)8/h1H,2,6H2,(H,7,8) |

InChI Key |

XWAOSJLMXCZMHD-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C(C(=O)O)F)N |

Synonyms |

4-AFBEA 4-amino-2-fluorobut-2-enoic acid |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2 Fluorobut 2 Enoic Acid and Its Stereoisomers

Retrosynthetic Analysis of 4-amino-2-fluorobut-2-enoic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the carbon-nitrogen bond of the amino group and the carbon-fluorine bond. This suggests that the synthesis could involve the introduction of an amino group and a fluorine atom onto a butenoic acid backbone.

Another key disconnection involves the carbon-carbon double bond, suggesting that an aldol (B89426) condensation or a Wittig-type reaction could be employed to construct the four-carbon chain with the required stereochemistry. The choice of disconnection and the corresponding synthetic strategy will depend on the desired stereoisomer and the availability of starting materials.

Precursor Compounds and Starting Materials in this compound Synthesis

The synthesis of this compound can start from a variety of precursor compounds. Some common starting materials include:

Butenoic acid derivatives: These compounds provide the basic four-carbon backbone.

Glycine derivatives: These can serve as a source for the amino group and the adjacent carbon atom. mdpi.com

Fluorinated building blocks: Compounds already containing a fluorine atom can simplify the fluorination step.

For instance, a synthetic route might start with a protected version of 3-aminopropanal, which can then be reacted with a fluorinated two-carbon unit to build the butenoic acid chain. Alternatively, a four-carbon dicarboxylic acid derivative could be selectively functionalized with an amino group and a fluorine atom.

Direct Fluorination Approaches for this compound

Direct fluorination involves the introduction of a fluorine atom into a molecule in the later stages of the synthesis. ontosight.ai Various fluorinating agents can be employed for this purpose, each with its own reactivity and selectivity. Some common reagents for direct fluorination include:

Selectfluor® (F-TEDA-BF4): An electrophilic fluorinating agent.

N-Fluorobenzenesulfonimide (NFSI): Another source of electrophilic fluorine.

Diethylaminosulfur trifluoride (DAST): A nucleophilic fluorinating agent.

The choice of fluorinating agent and reaction conditions is critical to achieve the desired regioselectivity and stereoselectivity, as the presence of other functional groups in the molecule can influence the outcome of the reaction.

Stereoselective Synthesis of (Z)-4-amino-2-fluorobut-2-enoic acid

The stereoselective synthesis of the (Z)-isomer of this compound often relies on substrate control or reagent control to direct the formation of the double bond with the correct geometry. nih.gov One approach involves a Wittig-type reaction between a stabilized ylide containing the fluorine atom and an aldehyde precursor to the amino-containing portion of the molecule. The use of specific reaction conditions and solvents can favor the formation of the Z-isomer.

Another strategy involves an aldol reaction of a fluorinated aldehyde with an enantiopure iminoglycinate. nih.gov This key step allows for the asymmetric introduction of the amino group and the formation of the desired stereochemistry at the adjacent carbon. Subsequent manipulation of the functional groups can then lead to the target (Z)-4-amino-2-fluorobut-2-enoic acid. nih.gov

Stereoselective Synthesis of (E)-4-amino-2-fluorobut-2-enoic acid

The synthesis of the (E)-isomer often requires a different set of strategies to achieve the desired stereochemistry. Horner-Wadsworth-Emmons reactions are particularly useful for the stereoselective formation of E-alkenes. In this approach, a phosphonate (B1237965) ester containing the fluorine atom is reacted with an aldehyde precursor under basic conditions, leading predominantly to the E-isomer.

The choice of the base and reaction temperature can significantly influence the E/Z ratio of the product. Careful optimization of these parameters is necessary to maximize the yield of the desired (E)-4-amino-2-fluorobut-2-enoic acid.

Protecting Group Strategies in this compound Synthesis

Due to the presence of multiple reactive functional groups (amino, carboxylic acid, and the double bond), protecting group strategies are essential in the synthesis of this compound. ontosight.aiorganic-chemistry.org Protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.org

Common protecting groups for the amino group include:

Boc (tert-butyloxycarbonyl): Removed under acidic conditions. youtube.com

Cbz (carboxybenzyl): Removed by hydrogenolysis.

Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions. mdpi.comnih.gov

The carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed back to the carboxylic acid in the final steps of the synthesis. The choice of protecting groups must be orthogonal, meaning that they can be removed selectively without affecting each other. organic-chemistry.org

Novel Synthetic Routes and Methodological Advancements for this compound

For example, enzyme-catalyzed reactions are being investigated for their potential to introduce chirality with high selectivity. Additionally, flow chemistry techniques are being explored to improve the safety and scalability of reactions involving hazardous reagents like fluorinating agents. These methodological advancements are crucial for making these valuable compounds more accessible for further research and potential applications.

Chemical Reactivity and Transformation of 4 Amino 2 Fluorobut 2 Enoic Acid

Electrophilic and Nucleophilic Reactions of the Butenoic Acid Moiety

The butenoic acid portion of the molecule is an α,β-unsaturated system. The combined electron-withdrawing effects of the C2-fluoro group and the C1-carboxylic acid group render the carbon-carbon double bond electron-deficient. This electronic characteristic makes the β-carbon (C3) particularly susceptible to attack by nucleophiles in a conjugate addition or Michael-type reaction. Electrophilic additions to the double bond are consequently disfavored.

The carboxylic acid functional group can undergo standard transformations, such as nucleophilic acyl substitution, to yield esters, amides, or acid chlorides, provided appropriate reagents and conditions are employed.

Table 1: Potential Reactions at the Butenoic Acid Moiety

| Reaction Type | Attacking Species | Potential Product |

| Nucleophilic Conjugate Addition | Soft Nucleophiles (e.g., Thiols, Amines, Enolates) | 4-amino-2-fluoro-3-(nucleophile)butanoic acid derivative |

| Nucleophilic Acyl Substitution | Alcohols (in acidic conditions) | Alkyl 4-amino-2-fluorobut-2-enoate |

| Nucleophilic Acyl Substitution | Amines (with coupling agents) | 4-amino-N-substituted-2-fluorobut-2-enamide |

| Reduction of Carboxylic Acid | Strong Reducing Agents (e.g., LiAlH₄) | 4-amino-2-fluorobut-2-en-1-ol |

Reactions Involving the Fluoro-Substituent in 4-amino-2-fluorobut-2-enoic acid

The fluorine atom attached to the vinylic C2 position plays a crucial electronic role rather than acting as a leaving group. ontosight.ai Vinylic fluorides are generally resistant to nucleophilic substitution reactions due to the strength of the C-F bond and the high energy of the potential intermediates.

The primary influence of the fluoro-substituent is its strong inductive electron-withdrawing effect. This effect polarizes the C=C double bond, significantly enhancing the electrophilicity of the C3 carbon and activating the molecule for the conjugate addition reactions described in the previous section. This electronic influence is a key feature of the compound's reactivity profile. ontosight.ai

Transformations at the Amino Functional Group of this compound

The primary amino group at the C4 position is a nucleophilic center and can participate in a variety of common amine reactions. masterorganicchemistry.com The synthesis and modification of such compounds often require the use of protecting groups to manage the reactivity of the sensitive functional groups. ontosight.ai

Table 2: Representative Transformations of the Amino Group

| Reaction Type | Reagent | Resulting Functional Group |

| N-Acylation | Acid Chlorides, Anhydrides | Amide |

| N-Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

| Reductive Amination | Aldehydes or Ketones (with a reducing agent) | Secondary or Tertiary Amine |

| Formation of Diazonium Salts | Nitrous Acid (HNO₂) | Diazonium Salt (often unstable) |

| Amine Protection | Boc-anhydride, Fmoc-Cl | Carbamate |

Stereochemical Implications in Reactivity of this compound Isomers

According to its IUPAC name, (Z)-4-amino-2-fluorobut-2-enoic acid, the compound exists predominantly as the Z-isomer, where the higher priority groups (amino and carboxyl) are on the same side of the double bond. nih.gov This stereochemistry is critical as it can dictate the feasibility and outcome of certain reactions.

Intramolecular Reactions : The Z-configuration places the C1-carboxyl group and the C4-amino group in relative proximity, which could facilitate intramolecular cyclization reactions under appropriate conditions to form lactam structures.

Stereoselective Additions : In reactions involving additions to the double bond, the existing stereochemistry can influence the facial selectivity of the attack. For related α,β-unsaturated esters, asymmetric dihydroxylation reactions have been shown to produce specific diastereoisomers with high enantiomeric enrichment. researchgate.net A similar approach with this compound could potentially lead to the synthesis of specific stereoisomers of the corresponding diol. The choice of chiral ligands or catalysts is crucial in controlling the stereochemical outcome of such transformations. researchgate.net

Reaction Mechanisms and Intermediates in this compound Chemistry

Understanding the reaction mechanisms and the transient intermediates involved is fundamental to controlling the chemical transformations of this compound. nih.gov The reactivity patterns are based on a few fundamental mechanistic steps. youtube.comyoutube.com

Michael Addition Mechanism : A nucleophile (Nu⁻) would attack the electrophilic C3 carbon. The π-electrons of the double bond would shift to form a carbanion at C2, which is stabilized by the adjacent carboxylic acid group, forming an enolate intermediate. Subsequent protonation of this enolate would yield the final 1,4-addition product. The stability of this enolate intermediate is a key factor driving the reaction.

N-Acylation Mechanism : The reaction of the amino group with an acylating agent, such as an acid chloride (R-COCl), proceeds via nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and after a deprotonation step, yields the stable N-acyl amide product.

Reaction Intermediates : The study and trapping of reaction intermediates are powerful tools for discovering new reactions and understanding their pathways. nih.gov For this compound, key intermediates would include enolates (in conjugate additions), tetrahedral intermediates (in acyl substitutions), and potentially iminium ions if the amino group reacts with carbonyls. nih.gov The relative stability of these intermediates, such as the preference for tertiary over secondary carbocations in rearrangement scenarios, often determines the major reaction product. youtube.com

Biochemical Activity and Mechanistic Interrogations of 4 Amino 2 Fluorobut 2 Enoic Acid

Role as an Enzyme Inactivator: Focus on Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)

4-amino-2-fluorobut-2-enoic acid has been identified as a potent mechanism-based inactivator of gamma-aminobutyric acid aminotransferase (GABA-AT), a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. nih.govresearchgate.net This inactivation is a key aspect of its biochemical activity.

Mechanism-Based Inactivation by (Z)-4-amino-2-fluorobut-2-enoic acid via Michael Addition

The (Z)-isomer of this compound functions as a mechanism-based inactivator of GABA-AT from pig brain. nih.gov The inactivation process is initiated by the enzyme's own catalytic mechanism. The compound is initially processed by GABA-AT as if it were a substrate. This involves a normal catalytic isomerization, which transforms the compound into a reactive Michael acceptor. nih.gov An active site nucleophile then attacks this activated intermediate, leading to the irreversible inactivation of the enzyme. nih.gov This process is a classic example of a Michael addition mechanism, a common strategy in the design of enzyme inactivators. nih.gov

Partition Ratios and Turnover Studies in Enzyme Inactivation

A crucial aspect of mechanism-based inactivators is the partition ratio, which describes the number of turnover events (catalytic cycles) that occur for every inactivation event. For (Z)-4-amino-2-fluorobut-2-enoic acid, approximately 750 molecules of the inactivator are consumed for the complete inactivation of one molecule of GABA-AT. nih.govresearchgate.net This indicates that the compound is turned over by the enzyme about 749 times before inactivation occurs. nih.gov Concurrent with this process, there is a release of 708 ± 79 fluoride (B91410) ions, and transamination of the inactivator occurs 737 ± 15 times per inactivation event. nih.govresearchgate.net

| Parameter | Value | Source(s) |

| Inactivator Molecules per Inactivation Event | ~750 | nih.govresearchgate.net |

| Partition Ratio (Turnovers per Inactivation) | ~749 | nih.gov |

| Fluoride Ions Released per Inactivation Event | 708 ± 79 | nih.govresearchgate.net |

| Transamination Events per Inactivation Event | 737 ± 15 | nih.govresearchgate.net |

Active Site Modifications and Cofactor Interactions

The inactivation of GABA-AT by (Z)-4-amino-2-fluorobut-2-enoic acid involves a specific interaction with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. Studies using GABA-AT reconstituted with radiolabeled [3H]PLP have shown that after inactivation and denaturation of the enzyme, the radioactivity is released as [3H]pyridoxamine 5'-phosphate ([3H]PMP), with no radioactivity remaining attached to the protein. nih.govresearchgate.net This finding is significant as it contrasts with other GABA-AT inactivators, such as 4-amino-5-fluoropent-2-enoic acid, where the radioactive cofactor is released as a different species and not as [3H]PMP. nih.gov This suggests that the inactivation mechanism for (Z)-4-amino-2-fluorobut-2-enoic acid does not result in a covalent adduct between the inactivator and the cofactor.

Interactions with Neurotransmitter Systems (e.g., GABAergic System)

The primary interaction of this compound with neurotransmitter systems is its potent and specific inactivation of GABA-AT, a key enzyme in the GABAergic system. nih.govnih.gov By inhibiting GABA-AT, the compound effectively blocks the degradation of the inhibitory neurotransmitter GABA. nih.gov This leads to an increase in the concentration of GABA in the brain, which can potentiate inhibitory neurotransmission. nih.gov This targeted action on a single, well-defined component of the GABAergic system highlights the compound's specificity.

Enzyme Kinetics and Binding Affinity Studies

The kinetic profile of (Z)-4-amino-2-fluorobut-2-enoic acid's interaction with GABA-AT is characteristic of a mechanism-based inactivator rather than a simple competitive or non-competitive inhibitor. The key kinetic parameter determined for this interaction is the partition ratio, which stands at approximately 749. nih.gov This high partition ratio signifies that the compound is a relatively efficient substrate for the enzyme, undergoing numerous catalytic turnovers before the inactivation event occurs. While traditional binding affinity constants such as K_i or IC_50 are not typically reported for mechanism-based inactivators like this, the partition ratio provides a quantitative measure of its inactivation efficiency.

Modulation of Metabolic Pathways by this compound

The inactivation of GABA-AT by this compound directly modulates the GABA shunt, a metabolic pathway that connects GABA metabolism to the Krebs cycle (also known as the citric acid cycle). nih.gov The GABA shunt is a closed-loop process where GABA is converted to succinic semialdehyde by GABA-AT. Succinic semialdehyde is then oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase, and the resulting succinate enters the Krebs cycle. nih.gov By irreversibly inhibiting GABA-AT, this compound effectively shuts down this pathway, preventing the catabolism of GABA and its conversion into a Krebs cycle intermediate. nih.gov This targeted disruption of the GABA shunt is the primary mechanism by which this compound exerts its influence on cellular metabolism.

Fluorine's Influence on Biological Activity and Potency

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect. This property can significantly modulate the acidity and reactivity of nearby functional groups within the molecule. rsc.org For instance, in fluorinated amino acids, this can lead to changes in the pKa values of the amino and carboxylic acid groups, which in turn affects how the molecule binds to the active site of an enzyme. rsc.org

Research into α-fluorinated β-amino acids has demonstrated that the inclusion of fluorine can lead to increased potency and a broader spectrum of activity for various bioactive compounds, including anticancer agents and protease inhibitors. nih.govflinders.edu.au This enhancement is often attributed to the unique stereoelectronic effects of fluorine, which can influence the conformation of the molecule and its binding affinity to biological targets. nih.govflinders.edu.au The fluorine atom can also enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism, thereby increasing its bioavailability. ontosight.ai

In the context of enzyme inhibition, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, yet its high electronegativity provides unique opportunities for designing mechanism-based inhibitors. nih.gov For example, this compound has been investigated as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-T). nih.gov Studies on related 4-amino-2-(substituted methyl)-2-butenoic acids revealed that the fluoro analogue is a potent competitive reversible inhibitor of GABA-T. nih.gov

A key finding was the enzyme-catalyzed release of fluoride ions, which confirmed that elimination of the fluorine substituent occurs within the enzyme's active site. nih.gov This process is a hallmark of certain mechanism-based or "suicide" inhibitors, where the enzyme's own catalytic machinery is harnessed to activate the inhibitor, leading to irreversible inactivation. nih.gov Specifically, for the fluoro analogue of 4-amino-2-(substituted methyl)-2-butenoic acid, a partition ratio of 4:1 for elimination versus transamination was observed. nih.gov This indicates that for every four molecules that undergo elimination of fluoride, one molecule is transaminated. nih.gov

Further investigation into the inactivation of GABA-T by (Z)-4-amino-2-fluorobut-2-enoic acid provided more quantitative insights. It was found that approximately 750 molecules of the inhibitor were consumed for each complete inactivation of the enzyme. northwestern.edu Concurrently, about 708 fluoride ions were released per inactivation event, with transamination occurring around 737 times per inactivation. northwestern.edu

The table below summarizes the key findings from studies on the interaction of fluorinated butenoic acid derivatives with GABA-T.

| Compound | Inhibition Type | Key Mechanistic Finding | Partition Ratio (Elimination:Transamination) |

| 4-Amino-2-(fluoromethyl)-2-butenoic acid | Competitive, Reversible | Enzyme-catalyzed fluoride ion release | 4:1 nih.gov |

| (Z)-4-Amino-2-fluorobut-2-enoic acid | Inactivator ("Suicide" Substrate) | Concurrent enzyme inactivation and fluoride release | ~1:1 (based on inactivation vs. transamination events) northwestern.edu |

These findings underscore the profound influence of the fluorine substituent on the biological activity of this compound. The electronegativity and leaving group potential of fluorine are exploited in the active site of GABA-T to generate a reactive species that ultimately leads to enzyme inhibition. nih.govnih.gov This strategic placement of fluorine exemplifies a powerful approach in drug design, where subtle atomic changes can result in significant enhancements in potency and a specific desired biological mechanism.

Structure Activity Relationship Sar Studies of 4 Amino 2 Fluorobut 2 Enoic Acid Analogues and Derivatives

Systematic Substitutions on the Butenoic Acid Backbone

The butenoic acid backbone is a critical determinant of the molecule's interaction with its biological targets. Research into analogues of GABA and trans-4-aminocrotonic acid (TACA) has shown that the position of substituents on the carbon chain is a key factor in receptor affinity and functional activity. nih.gov

Studies on GABAC receptors, expressed in Xenopus oocytes, have revealed that substitutions at the C2 position of the butenoic acid chain are generally tolerated, whereas modifications at the C3 and C4 positions result in a dramatic loss of activity. For instance, the introduction of a methyl group at the C2 position of TACA transforms the molecule from a GABAC receptor agonist into a moderately potent antagonist. This indicates that while the binding site can accommodate small substituents at C2, this modification can alter the functional response from activation to inhibition. nih.gov

In contrast, any substitution on the C3 and C4 positions of GABA and TACA analogues leads to a significant decrease in their ability to bind to and activate GABAC receptors. This suggests that the spatial arrangement around these positions is highly constrained within the receptor's binding pocket. Molecular modeling studies support this, indicating that the agonist/competitive antagonist binding site of the GABAC receptor may be smaller and requires compounds to adopt a relatively flat conformation, which is disrupted by substitutions at the C3 and C4 positions. nih.gov

Modifications of the Amino Functional Group

The primary amino group is a crucial feature for the biological activity of 4-amino-2-fluorobut-2-enoic acid and related GABA analogues. This functional group is essential for the molecule's recognition and binding to its target receptors and enzymes.

SAR studies that have explored N-substituted analogues of GABA and TACA have consistently shown that modifications to the amino group lead to a significant or complete loss of activity at GABAC receptors. nih.gov This finding underscores the strict requirement for an unsubstituted primary amine for effective interaction with the receptor's binding site. The nitrogen atom is likely involved in a critical hydrogen bonding interaction or ionic bond within the receptor pocket, and any substitution, such as alkylation, hinders this interaction, thereby preventing proper binding and receptor activation.

Impact of Halogen Substituents (beyond fluorine) on Biological Activity

The nature of the halogen substituent at the C2 position significantly influences the biological activity profile of the butenoic acid scaffold. While fluorine imparts potent agonist activity at GABAC receptors, replacing it with a larger halogen like chlorine results in a drastic change in efficacy. nih.gov

Specifically, trans-4-amino-2-fluorobut-2-enoic acid is a potent agonist at human ρ1 GABAC receptors. nih.gov In contrast, the saturated analogue, 4-amino-2-chlorobutanoic acid, acts as only a weak partial agonist at the same receptor, with an intrinsic activity just 5.2% of the maximal response of GABA. nih.gov This demonstrates that while the binding site can tolerate different halogens at the C2 position, the size and electronegativity of the halogen play a critical role in determining the functional outcome, shifting the compound from a full agonist to a weak partial agonist.

Stereochemical Variations and Their Functional Consequences

Stereochemistry is a pivotal factor that dictates the biological target and activity of this compound. The spatial arrangement of the substituents around the carbon-carbon double bond (E/Z isomerism) results in compounds with distinct pharmacological profiles.

The (Z)-isomer, specifically (Z)-4-amino-2-fluorobut-2-enoic acid, is a mechanism-based inactivator of pig brain GABA aminotransferase (GABA-AT). nih.gov This enzyme is responsible for the degradation of GABA, and its inactivation leads to an increase in GABA levels. The mechanism involves the enzyme's catalytic machinery acting on the inactivator, which then forms a reactive species that covalently binds to the active site. nih.gov

Conversely, the (E)-isomer, trans-4-amino-2-fluorobut-2-enoic acid, shows a completely different activity profile. It acts as a potent agonist at human GABAC receptors, a distinct class of GABA receptors. nih.gov This demonstrates a clear separation of function based on the geometry of the double bond. The rigid trans configuration is optimal for fitting into the GABAC receptor's agonist binding site, while the cis (Z) configuration is required for its role as a substrate and subsequent inactivator of the GABA-AT enzyme. This highlights that stereochemical variations can be exploited to design highly selective compounds that target different components of the GABAergic system.

Comparative Analysis with Non-Fluorinated Analogues (e.g., GABA, TACA)

Comparing this compound with its non-fluorinated counterparts, GABA and TACA, reveals the significant impact of the fluorine atom on potency at GABAC receptors. The incorporation of fluorine at the C2 position of TACA enhances its activity as a GABAC receptor agonist. nih.gov

Applications of 4 Amino 2 Fluorobut 2 Enoic Acid in Chemical Research and Development

Building Block in Organic Synthesis of Complex Molecules

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. 4-amino-2-fluorobut-2-enoic acid serves as a valuable chiral building block in organic synthesis, providing a scaffold containing both an amino group and a fluorinated double bond. This combination of functionalities allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

While specific examples of its incorporation into the total synthesis of complex natural products are not extensively detailed in publicly available literature, its structural motifs are of significant interest to synthetic chemists. The presence of the fluorine atom can influence the stereochemical outcome of reactions and enhance the metabolic stability of the final products, a desirable trait in medicinal chemistry. The butenoic acid backbone also offers multiple points for further functionalization, making it a versatile starting material for the synthesis of diverse molecular entities.

Precursor for Advanced Fluorinated Compounds and Materials

The demand for novel materials with tailored properties has led to the exploration of fluorinated compounds as precursors. The unique properties of the C-F bond, such as its high bond strength and polarity, can be harnessed to create materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Development of Fluorinated Polymers

While the direct polymerization of this compound is not a commonly cited application, its derivatives hold potential as monomers for the synthesis of specialty fluorinated polymers. The amino and carboxylic acid functionalities could be modified to introduce polymerizable groups. The resulting polymers would possess unique characteristics due to the presence of the fluorine atom, potentially leading to applications in areas such as high-performance plastics, specialized coatings, and advanced membranes. Further research in this area could unlock the potential of this compound in materials science.

Synthesis of Novel Material Science Precursors

Beyond polymers, this compound can serve as a precursor for the synthesis of other novel materials. Its ability to be incorporated into larger molecular frameworks could lead to the development of fluorinated liquid crystals, advanced functional dyes, or components of organic electronic devices. The introduction of fluorine can influence the intermolecular interactions and self-assembly properties of molecules, which are critical for the performance of such materials.

Chemical Probes for Biochemical Pathway Elucidation

Understanding the intricate network of biochemical pathways is fundamental to advancements in biology and medicine. Fluorinated molecules, particularly those that mimic natural substrates, can serve as powerful tools for these investigations. The fluorine atom can act as a sensitive reporter group, allowing for the use of specialized analytical techniques.

Analogs of this compound have been utilized as chemical probes to study enzyme mechanisms. The fluorine atom's unique nuclear magnetic resonance (NMR) properties make it an excellent probe for ¹⁹F NMR spectroscopy. This technique can provide detailed information about the local environment of the fluorine atom within an enzyme's active site, helping to elucidate binding modes and catalytic mechanisms. While its use as a general probe for a wide array of biochemical pathways is an area of ongoing research, its value in specific enzyme systems has been demonstrated.

Development of Enzyme Inhibitors for Research Purposes

One of the most well-documented applications of this compound and its derivatives is in the development of enzyme inhibitors. The strategic placement of the fluorine atom can lead to potent and selective inhibition of specific enzymes, making these compounds invaluable tools for studying enzyme function and for the initial stages of drug discovery.

A significant body of research has focused on the role of (Z)-4-amino-2-fluorobut-2-enoic acid as an inactivator of γ-aminobutyric acid aminotransferase (GABA-T). acs.org GABA-T is a key enzyme in the metabolism of the neurotransmitter GABA. By inhibiting this enzyme, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for neurological disorders such as epilepsy. Studies have shown that the fluorinated compound acts as a mechanism-based inhibitor, where the enzyme processes the inhibitor, leading to its own irreversible inactivation. nih.gov

The development of such inhibitors provides researchers with chemical tools to modulate the activity of specific enzymes in a controlled manner. This allows for the investigation of the physiological roles of these enzymes and the consequences of their inhibition.

| Enzyme Target | Inhibitor Type | Significance in Research |

| γ-aminobutyric acid aminotransferase (GABA-T) | Mechanism-based inhibitor | Elucidation of GABA metabolism and potential therapeutic strategies for neurological disorders. |

Analytical Standards and Reagents in Research

In analytical chemistry, well-characterized reference standards are crucial for the accurate quantification of substances. While this compound is a known chemical entity, its widespread use as a certified analytical standard is not prominently documented. However, in specific research contexts, a well-characterized sample of this compound would be essential for calibrating analytical instruments and for validating new analytical methods developed for fluorinated amino acids or related compounds.

As a reagent, its utility lies in its potential to introduce a fluorine-containing moiety into other molecules. This can be valuable for researchers who are synthesizing novel fluorinated compounds for various applications and require a reliable source of this specific building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-fluorobut-2-enoic acid under laboratory conditions?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation using fluorinated aldehydes and malonic acid derivatives under basic conditions (e.g., pyridine or piperidine catalysis). Subsequent hydrolysis and decarboxylation steps yield the target molecule. Reaction optimization should focus on temperature (70–90°C), solvent choice (e.g., ethanol or THF), and catalyst loading to maximize yield (>60%) while minimizing side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR spectroscopy (¹H/¹⁹F/¹³C) to confirm the presence of the fluorinated double bond and amino group.

- Mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with databases like NIST ensures spectral consistency .

Q. What experimental conditions influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should employ accelerated degradation tests under varying pH (2–10), temperature (4–40°C), and light exposure. Use UV-Vis spectroscopy to monitor decomposition products. Buffered solutions (pH 6–7) at 4°C in dark conditions typically maximize stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Employ:

- Variable-temperature NMR to identify dynamic equilibria.

- DFT computational modeling to predict stable conformers.

- X-ray crystallography for definitive structural elucidation. Comparative analysis with structurally similar compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) provides additional validation .

Q. What factorial design approaches are suitable for optimizing reaction yields in fluorinated amino acid synthesis?

- Methodological Answer : Use a 2^k factorial design to evaluate variables:

- Factors : Catalyst type, temperature, solvent polarity.

- Response : Yield and enantiomeric excess (if applicable).

Example: A 2³ design with 8 experimental runs can identify interactions between factors. ANOVA analysis prioritizes significant variables, reducing optimization time .

Q. How can AI-driven tools enhance the synthesis and analysis of this compound?

- Methodological Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) for:

- Reaction prediction : Machine learning models trained on fluorination reaction databases suggest optimal pathways.

- Process automation : AI-controlled flow reactors adjust parameters in real-time to maintain yield consistency.

- Data mining : Extract trends from historical spectral data to predict decomposition pathways .

Q. What bioactivity assays are appropriate for evaluating the pharmacological potential of this compound derivatives?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kynurenine-3-hydroxylase or COX-2 using fluorometric assays.

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for anticancer properties .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for fluorinated compounds?

- Methodological Answer :

Re-optimize computational parameters (e.g., basis sets, solvation models) to better reflect experimental conditions.

Validate using hybrid methods (e.g., MD simulations paired with experimental kinetics).

Cross-check with peer-reviewed data on fluorinated analogs (e.g., 4-fluoro-3-nitrobenzoic acid) to identify systemic errors .

Tables for Key Parameters

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Reaction Temperature | 70–90°C | Thermocouple monitoring | |

| HPLC Purity Threshold | >95% | UV detection at 254 nm | |

| Stable Storage pH | 6–7 | pH-adjusted buffer systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.